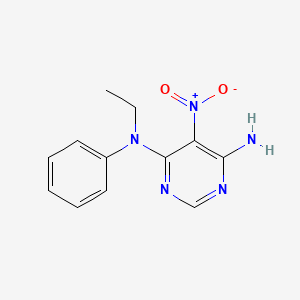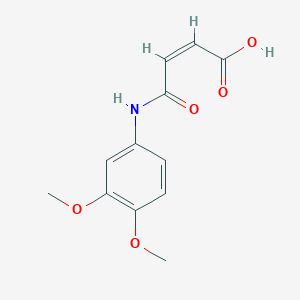![molecular formula C8H5F2N3O2 B2444239 7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 1694312-73-6](/img/structure/B2444239.png)
7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a compound with the molecular weight of 213.14 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of this compound involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C8H5F2N3O2/c9-7(10)5-1-2-11-6-3-4(8(14)15)12-13(5)6/h1-3,7H,(H,14,15) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Its InChI code is 1S/C8H5F2N3O2/c9-7(10)5-1-2-11-6-3-4(8(14)15)12-13(5)6/h1-3,7H,(H,14,15) .Scientific Research Applications
Synthesis and Derivative Development
Research on 7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid and its derivatives has shown significant applications in the field of synthetic organic chemistry, primarily focusing on the development of new synthetic routes and the exploration of their potential biological activities. A notable study detailed the regioselective synthesis of 1- and 4-substituted derivatives, highlighting a method to achieve specific substitutions on the pyrazolo[1,5-a]pyrimidine scaffold, which is foundational for creating compounds with varied biological activities (Drev et al., 2014). Similarly, another research effort described an efficient synthesis route for 3,5-disubstituted versions of the compound, utilizing SNAr and Suzuki cross-coupling reactions, which could pave the way for the generation of potent kinase inhibitors (Jismy et al., 2020).
Structural and Bioactivity Insights
The chemical structure and potential bioactivity of pyrazolo[1,5-a]pyrimidine derivatives have been a focal point of investigation. For instance, the design and synthesis of a new series of angiotensin II receptor antagonists based on pyrazolo[1,5-a]pyrimidine derivatives demonstrated the importance of specific substituents for exhibiting potent in vitro and in vivo activities, underscoring the therapeutic potential of these compounds (Shiota et al., 1999). Another study focused on the development of a library of fused pyridine-4-carboxylic acids, showcasing the versatility of pyrazolo[1,5-a]pyrimidine compounds in combinatorial chemistry and drug discovery (Volochnyuk et al., 2010).
Molecular Interactions and Supramolecular Assemblies
The exploration of molecular interactions and supramolecular assemblies involving this compound derivatives has led to insights into their potential applications in materials science and nanotechnology. Research on the formation of energetic multi-component molecular solids through strong hydrogen bonds and weak intermolecular interactions revealed the structural versatility of these compounds and their utility in designing novel materials (Wang et al., 2014).
Safety and Hazards
Future Directions
The future directions for this compound could involve further studies on its biological activity. Pyrazolo[1,5-a]pyrimidine derivatives are being extensively studied due to their diverse biological activity . Therefore, 7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, being a part of this group, could also be a subject of such studies.
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidines, a class of compounds to which this molecule belongs, have been identified as inhibitors of pi3k δ, a lipid kinase involved in vital cellular processes .
Mode of Action
Pyrazolo[1,5-a]pyrimidines have been shown to interact with their targets, such as pi3k δ, by inhibiting their activity . This inhibition can lead to changes in cellular processes regulated by these targets.
Biochemical Pathways
The inhibition of pi3k δ by related compounds can affect various cellular processes, including cell proliferation, growth, migration, and cytokine production .
Result of Action
The inhibition of pi3k δ by related compounds can lead to changes in cellular processes, potentially resulting in therapeutic effects .
Biochemical Analysis
Biochemical Properties
Pyrazolo[1,5-a]pyrimidines, the class of compounds to which it belongs, have been extensively studied due to their diverse biological activity . They have shown to interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
Pyrazolo[1,5-a]pyrimidines have been found to have significant effects on various types of cells and cellular processes .
Molecular Mechanism
It is known that the presence of electron-donating groups (EDGs) at position 7 on the fused ring of pyrazolo[1,5-a]pyrimidines favor large absorption/emission intensities .
Temporal Effects in Laboratory Settings
It is known that pyrazolo[1,5-a]pyrimidines have tunable photophysical properties, suggesting potential changes in their effects over time .
Metabolic Pathways
It is known that the fluorine atom or fluoroalkyl groups increase the biological activity of the molecule as well as its metabolic stability, lipophilicity, and binding affinity to receptors .
properties
IUPAC Name |
7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N3O2/c9-7(10)5-1-2-11-6-3-4(8(14)15)12-13(5)6/h1-3,7H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPMEQHYWCUMJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=CC(=N2)C(=O)O)N=C1)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1694312-73-6 |
Source


|
| Record name | 7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2,3-Dihydro-1,4-benzodioxine-3-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2444159.png)
![2-(4-(8,10-Dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)piperazin-1-yl)acetonitrile](/img/structure/B2444162.png)
![5-{1-[(3-Chloro-4-methoxyphenyl)acetyl]pyrrolidin-2-yl}-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2444164.png)
![Methyl 2-{[(3,5-dimethyl-4-isoxazolyl)methyl]sulfonyl}acetate](/img/structure/B2444165.png)
![(4-Benzylpiperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2444166.png)



![2-[3-(2-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2444171.png)


![1-{3-[(1-methyl-1H-imidazol-2-yl)methyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2444176.png)

![3,6-Dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B2444179.png)